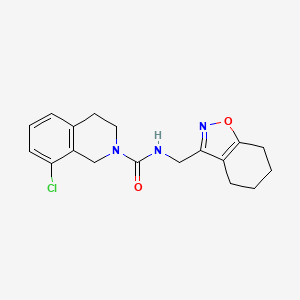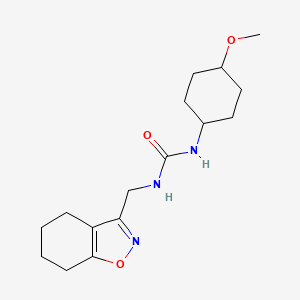![molecular formula C14H15ClN4OS B6800332 8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800332.png)
8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that features a unique combination of a chloro-substituted isoquinoline ring and a thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the isoquinoline core, followed by the introduction of the chloro substituent and the thiadiazole moiety. Common reagents used in these reactions include chloroacetyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the chloro-substituted position, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide include other isoquinoline derivatives and thiadiazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example, thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
8-chloro-N-[(4-methylthiadiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-9-13(21-18-17-9)7-16-14(20)19-6-5-10-3-2-4-12(15)11(10)8-19/h2-4H,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDMMHKXZSFUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC(=O)N2CCC3=C(C2)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-hydroxy-N-[(1-phenylpiperidin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6800251.png)
![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-(3-methyloxan-4-yl)urea](/img/structure/B6800254.png)
![N-[2-(1H-indol-4-yl)ethyl]-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6800263.png)
![N-[3-(3-fluorophenyl)cyclopentyl]-4-hydroxyazepane-1-carboxamide](/img/structure/B6800286.png)
![1-(4-Methoxycyclohexyl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B6800300.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide](/img/structure/B6800307.png)


![1-[(3S,4S)-4-methoxyoxolan-3-yl]-3-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)urea](/img/structure/B6800325.png)
![1-methyl-3-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-1-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)urea](/img/structure/B6800334.png)
![1-(1-Methylcyclohex-3-en-1-yl)-3-[(4-methylthiadiazol-5-yl)methyl]urea](/img/structure/B6800341.png)
![N-[(4-cyclohexylphenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B6800348.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6800350.png)
![6-methoxy-N-[2-(1,4-oxazepan-4-yl)ethyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide](/img/structure/B6800360.png)
